

Spectroscopic Analysis of 4-Allyloxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Allyloxybenzaldehyde** (CAS No: 40663-68-1), a key intermediate in various organic syntheses.^{[1][2][3]} The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Properties

- Molecular Formula: C₁₀H₁₀O₂^{[4][5][6]}
- Molecular Weight: 162.19 g/mol ^{[1][2][4]}
- IUPAC Name: 4-(prop-2-enoxy)benzaldehyde^[4]
- Appearance: Colorless to pale yellow liquid.^[3]
- Solubility: Soluble in organic solvents like ethanol and ether, with limited solubility in water.^[3]

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Allyloxybenzaldehyde**, crucial for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **4-Allyloxybenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.88	s	1H	Aldehyde (-CHO)
7.83	d	2H	Aromatic (ortho to - CHO)
7.01	d	2H	Aromatic (ortho to - OAllyl)
6.07	m	1H	Allyl (-CH=)
5.43	dd	1H	Allyl (=CH ₂ , trans)
5.31	dd	1H	Allyl (=CH ₂ , cis)
4.60	dt	2H	Allyl (-OCH ₂ -)

Data sourced from publicly available spectral databases.

Table 2: ^{13}C NMR Spectroscopic Data for **4-Allyloxybenzaldehyde**

Chemical Shift (δ) ppm	Assignment
190.7	Aldehyde (C=O)
163.5	Aromatic (C-O)
132.3	Aromatic (CH)
131.9	Allyl (-CH=)
130.0	Aromatic (C-CHO)
118.4	Allyl (=CH ₂)
115.2	Aromatic (CH)
69.0	Allyl (-OCH ₂ -)

Data sourced from publicly available spectral databases.[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[\[7\]](#)

Table 3: IR Absorption Bands for **4-Allyloxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080-3010	Medium	=C-H stretch (aromatic and alkene)
2920-2850	Medium	C-H stretch (alkane)
2820, 2720	Medium	C-H stretch (aldehyde)
1685	Strong	C=O stretch (aldehyde)
1600, 1580, 1510	Strong to Medium	C=C stretch (aromatic)
1260	Strong	C-O-C stretch (aryl ether)
990, 930	Strong	=C-H bend (alkene)

Data compiled from the NIST WebBook and other spectral databases.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[8\]](#)[\[9\]](#)

Table 4: Mass Spectrometry Data for **4-Allyloxybenzaldehyde**

m/z	Relative Intensity	Assignment
162	High	[M] ⁺ (Molecular Ion)
161	Moderate	[M-H] ⁺
133	Moderate	[M-CHO] ⁺
121	High	[M-C ₃ H ₅] ⁺
93	Moderate	[C ₆ H ₅ O] ⁺
41	High	[C ₃ H ₅] ⁺ (Allyl cation)

Data sourced from the NIST Mass Spectrometry Data Center.[\[6\]](#) The monoisotopic mass is 162.068079557 Da.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: For ¹H NMR, dissolve 5-25 mg of **4-Allyloxybenzaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[10\]](#)[\[11\]](#)[\[12\]](#) For ¹³C NMR, a higher concentration (20-100 mg) is recommended.[\[11\]](#)[\[12\]](#) The solution should be free of any solid particles.[\[10\]](#)
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in organic solvents.[\[13\]](#)

- Data Acquisition: Transfer the solution to a clean 5 mm NMR tube.[11] The experiment is run on an NMR spectrometer (e.g., 400 or 500 MHz).[11] Standard pulse sequences are used for both ^1H and ^{13}C NMR. For ^{13}C NMR, proton decoupling is typically employed.[14]
- Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied as needed.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): Since **4-Allyloxybenzaldehyde** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[15] Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, applying the solution to a single salt plate, and allowing the solvent to evaporate.[16]
- Data Acquisition: The prepared salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm^{-1} .[17] A background spectrum of the clean salt plate is typically recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber. The characteristic absorption bands are then identified and assigned to specific functional groups.

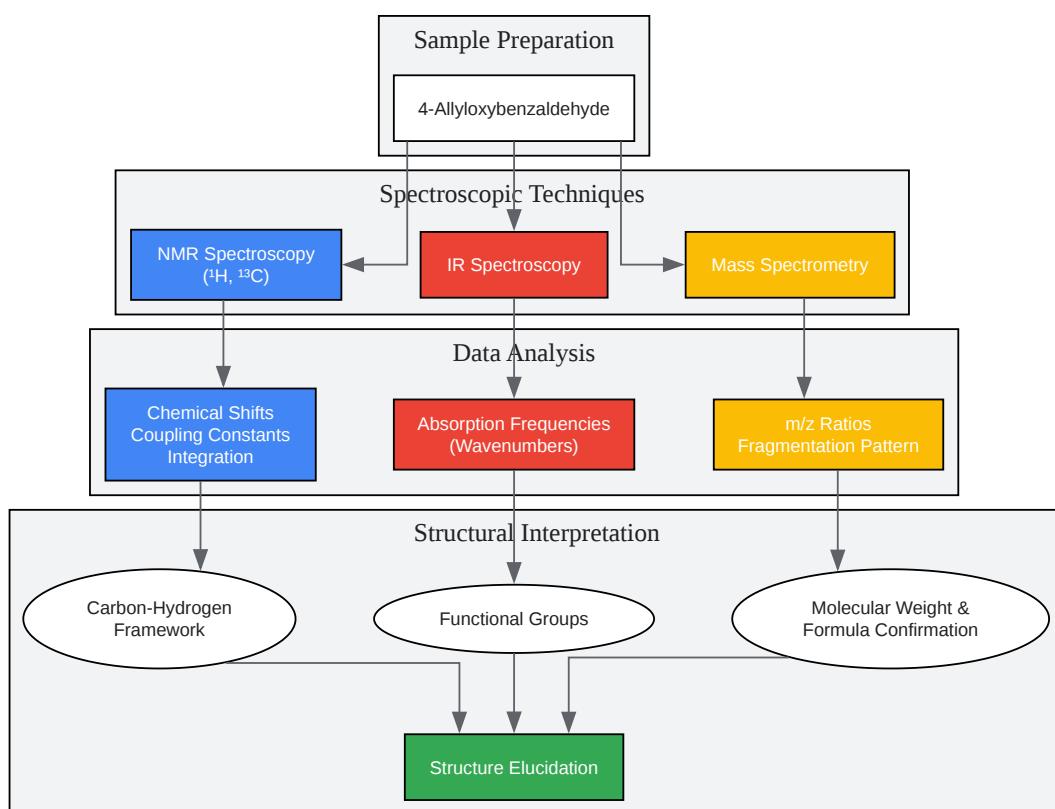
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9][18] The sample is vaporized in a high vacuum environment.[18]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+).[8][19] This high energy often leads to fragmentation of the molecular ion.[18]
- Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio.[9][18]

- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z .[8]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **4-Allyloxybenzaldehyde**.



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